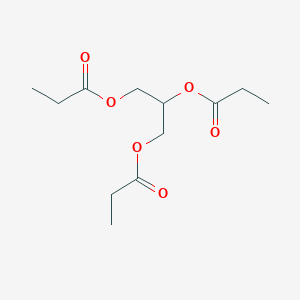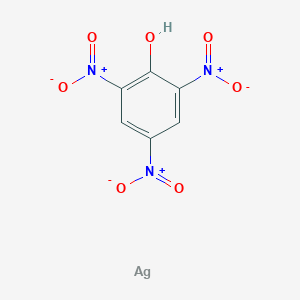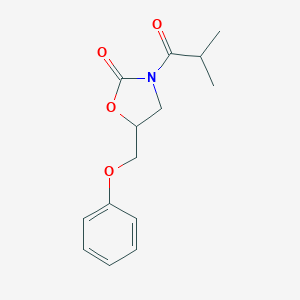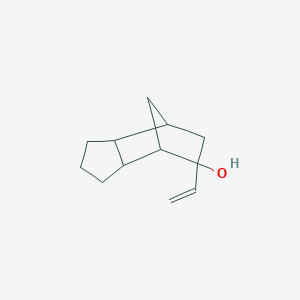
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol (OHMINDEN) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OHMINDEN is a bicyclic compound that contains a vinyl group and a hydroxyl group. It has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's mechanism of action involves its interaction with various cellular pathways and enzymes. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can alter the expression of genes that are involved in cancer progression and cell survival. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to have various biochemical and physiological effects. Studies have shown that Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can induce cell cycle arrest and apoptosis in cancer cells. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to have low toxicity in animal models. However, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol. One area of research is the development of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol analogs with improved solubility and potency. Another area of research is the investigation of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's potential in treating other diseases, such as diabetes and autoimmune disorders. Furthermore, the development of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol-based therapies for cancer and neurodegenerative diseases is an area of active research. Overall, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has shown promising potential in various fields of research, and further studies are needed to fully understand its therapeutic applications.
Méthodes De Synthèse
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can be synthesized through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. Another method involves the reaction of an aldehyde with a vinyl Grignard reagent to form an alcohol. The synthesis of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been achieved through a palladium-catalyzed reaction.
Applications De Recherche Scientifique
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been studied for its neuroprotective effects and its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
13380-90-0 |
|---|---|
Nom du produit |
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
8-ethenyltricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C12H18O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h2,8-11,13H,1,3-7H2 |
Clé InChI |
KDPQOUYYMLJCMF-UHFFFAOYSA-N |
SMILES |
C=CC1(CC2CC1C3C2CCC3)O |
SMILES canonique |
C=CC1(CC2CC1C3C2CCC3)O |
Autres numéros CAS |
13380-90-0 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



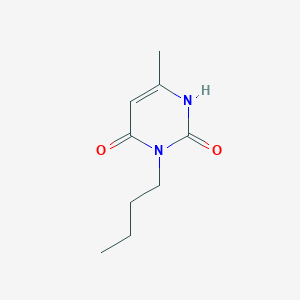
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
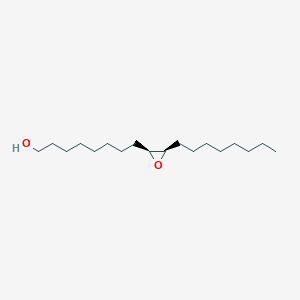
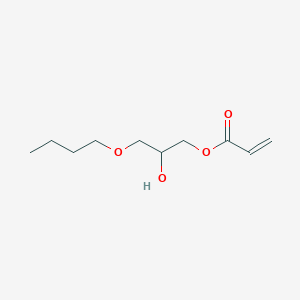
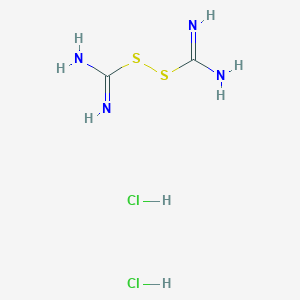
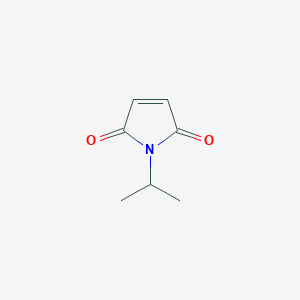
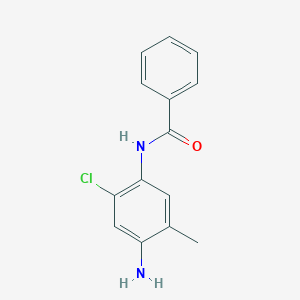
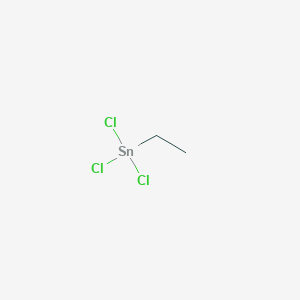
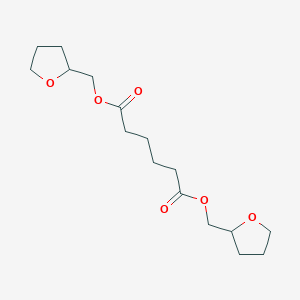
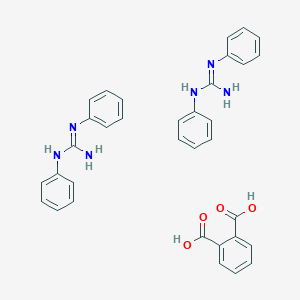
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
